(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-9-13(2)19-16(10-12)17(11-14(3)20-19)21-18(22)7-6-15-5-4-8-23-15/h4-11H,1-3H3,(H,20,21,22)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHHVYMEFAQFCP-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C=CC3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)/C=C/C3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide typically involves the following steps:
Formation of the acrylamide group: This can be achieved by reacting acryloyl chloride with an amine precursor.
Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.
Attachment of the quinoline moiety: The quinoline group can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of furanones or quinoline N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and quinoline moieties could play a role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(quinolin-4-yl)acrylamide: Lacks the trimethyl groups on the quinoline ring.
(E)-3-(furan-2-yl)-N-(2,6-dimethylquinolin-4-yl)acrylamide: Has fewer methyl groups on the quinoline ring.
Uniqueness
(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide is unique due to the presence of the trimethyl groups on the quinoline ring, which may influence its chemical reactivity and biological activity.
Biological Activity
(E)-3-(furan-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acrylamide is a compound that has attracted interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and a quinoline moiety with three methyl substitutions, which may contribute to its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of quinoline and furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways within the pathogens .
Table 1: Summary of Antimicrobial Activity
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antibacterial | Gram-positive and Gram-negative bacteria | |
| N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide | Antifungal | Various fungi strains |
Anticancer Potential
The anticancer potential of furan and quinoline derivatives has been explored extensively. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and cell cycle arrest. For example, studies have demonstrated that these compounds can target specific signaling pathways involved in tumor growth .
Case Study: Anticancer Activity
A study investigated the effects of quinoline derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability at micromolar concentrations, suggesting their potential as chemotherapeutic agents .
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Interaction with Receptors : Similar furan derivatives have been identified as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which play a role in neuroprotection and cognitive function .
- Enzyme Inhibition : Compounds in this class may inhibit enzymes critical for cellular metabolism in pathogens or cancer cells.
Q & A
Q. Example optimization data :
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| DMF, 0°C, EDCI | 65–70 | ≥98 | |
| THF, RT, DCC | 50–55 | 90–95 |
What methodologies are used to evaluate its biological activity (e.g., anticancer, antioxidant)?
Q. Advanced
- In vitro antiproliferative assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at varying concentrations (1–100 µM) .
- Antioxidant testing : Nitric oxide scavenging assays using Griess reagent to quantify inhibition of nitrite formation .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining to assess cell death mechanisms .
Key considerations : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal assays (e.g., ROS detection) .
How should researchers address contradictions in biological activity data?
Advanced
Contradictions may arise from:
Q. Mitigation :
- Replicate experiments across independent labs.
- Perform dose-response curves (IC₅₀ calculations) and validate with structural analogs .
What computational approaches predict binding modes or toxicity?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model interactions with quinoline-binding targets (e.g., kinases) .
- ADMET prediction : Tools like SwissADME assess bioavailability, CYP450 inhibition, and hERG cardiotoxicity .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .
How can byproduct formation during synthesis be minimized?
Q. Advanced
- Additives : Phenolic compounds (e.g., hydroxytyrosol) inhibit acrylamide side reactions by scavenging free radicals .
- Temperature control : Maintain reaction temperatures below 50°C to prevent thermal degradation .
- Real-time monitoring : Use HPLC or TLC to track reaction progress and halt at optimal conversion .
What are the stability profiles under varying storage conditions?
Q. Basic
- Storage : Keep in airtight containers at –20°C, protected from light and moisture to prevent hydrolysis .
- Degradation markers : Monitor via HPLC for peaks corresponding to hydrolyzed quinoline or furan derivatives .
How does structural modification alter bioactivity?
Q. Advanced
- Quinoline substitutions : Introducing electron-withdrawing groups (e.g., -NO₂) enhances antiproliferative activity but may increase toxicity .
- Furan vs. phenyl analogs : Furan derivatives show higher solubility but lower metabolic stability compared to aryl counterparts .
Case study : Replacing furan with 4-fluorophenyl increased IC₅₀ against MCF-7 cells by 40% .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .
- Waste disposal : Incinerate at ≥1000°C to prevent environmental release .
How can researchers validate endogenous acrylamide interference in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
